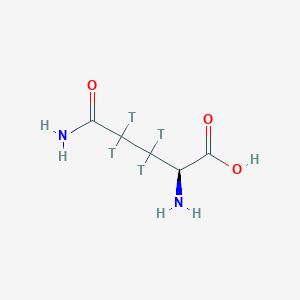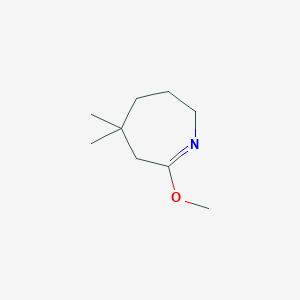
(2S)-2,5-Diamino-5-oxo-3,3,4,4-tetratritiopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,5-Diamino-5-oxo-3,3,4,4-tetratritiopentanoic acid, also known as DTTP, is a sulfur-containing amino acid derivative. It is a member of the class of tetrathia amino acids, which are characterized by a cyclic disulfide ring. DTTP has been the subject of scientific research due to its unique structure and potential applications in various fields.
Mechanism of Action
(2S)-2,5-Diamino-5-oxo-3,3,4,4-tetratritiopentanoic acid is known to interact with proteins and enzymes through the formation of disulfide bonds. This interaction can lead to changes in protein conformation and activity, which can have a variety of effects on cellular processes. (2S)-2,5-Diamino-5-oxo-3,3,4,4-tetratritiopentanoic acid has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
(2S)-2,5-Diamino-5-oxo-3,3,4,4-tetratritiopentanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have suggested that (2S)-2,5-Diamino-5-oxo-3,3,4,4-tetratritiopentanoic acid can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. (2S)-2,5-Diamino-5-oxo-3,3,4,4-tetratritiopentanoic acid has also been shown to have anti-inflammatory effects and may be beneficial in the treatment of certain inflammatory diseases.
Advantages and Limitations for Lab Experiments
(2S)-2,5-Diamino-5-oxo-3,3,4,4-tetratritiopentanoic acid has several advantages for use in lab experiments. Its unique structure and reactivity make it a useful probe for investigating protein structure and function. However, (2S)-2,5-Diamino-5-oxo-3,3,4,4-tetratritiopentanoic acid can be difficult to synthesize and may be unstable under certain conditions, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on (2S)-2,5-Diamino-5-oxo-3,3,4,4-tetratritiopentanoic acid. One area of interest is the development of (2S)-2,5-Diamino-5-oxo-3,3,4,4-tetratritiopentanoic acid-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the use of (2S)-2,5-Diamino-5-oxo-3,3,4,4-tetratritiopentanoic acid as a tool for investigating the structure and function of proteins and enzymes. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2S)-2,5-Diamino-5-oxo-3,3,4,4-tetratritiopentanoic acid and its potential applications in various fields.
Synthesis Methods
(2S)-2,5-Diamino-5-oxo-3,3,4,4-tetratritiopentanoic acid can be synthesized by a multi-step process involving the reaction of L-cystine with a variety of reagents. One commonly used method involves the reaction of L-cystine with sodium nitrite and hydrochloric acid to form the nitrosylated intermediate. This intermediate is then treated with hydrogen sulfide to form the desired product, (2S)-2,5-Diamino-5-oxo-3,3,4,4-tetratritiopentanoic acid.
Scientific Research Applications
(2S)-2,5-Diamino-5-oxo-3,3,4,4-tetratritiopentanoic acid has been studied for its potential applications in various fields, including biochemistry, biophysics, and materials science. In biochemistry, (2S)-2,5-Diamino-5-oxo-3,3,4,4-tetratritiopentanoic acid has been used as a probe to investigate the structure and function of proteins and enzymes. (2S)-2,5-Diamino-5-oxo-3,3,4,4-tetratritiopentanoic acid has also been used as a potential therapeutic agent for the treatment of certain diseases, such as cancer.
properties
CAS RN |
186144-07-0 |
|---|---|
Product Name |
(2S)-2,5-Diamino-5-oxo-3,3,4,4-tetratritiopentanoic acid |
Molecular Formula |
C5H10N2O3 |
Molecular Weight |
154.18 g/mol |
IUPAC Name |
(2S)-2,5-diamino-5-oxo-3,3,4,4-tetratritiopentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1T2,2T2 |
InChI Key |
ZDXPYRJPNDTMRX-WNWDAWGTSA-N |
Isomeric SMILES |
[3H]C([3H])([C@@H](C(=O)O)N)C([3H])([3H])C(=O)N |
SMILES |
C(CC(=O)N)C(C(=O)O)N |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N |
synonyms |
L-Glutamine-[3,4-3H] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene](/img/structure/B65584.png)




![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)



![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)


